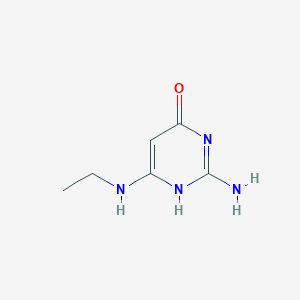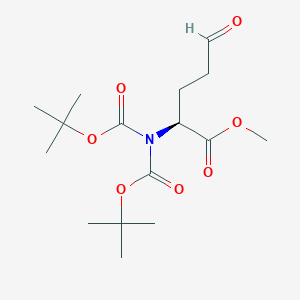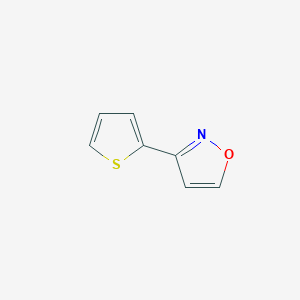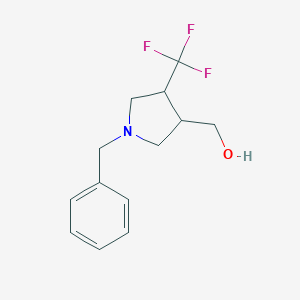
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1018443-01-0 . It has a molecular weight of 186.25 . The IUPAC name of this compound is tert-butyl 3-methyl-3-azetidinylcarbamate .
Physical And Chemical Properties Analysis
“tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 186.25 . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other specialized chemistry resources.
Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry
In agricultural chemistry, the compound could be investigated for its potential use in developing new pesticides or fertilizers, aiming to enhance crop protection and growth.
Each application area leverages the unique chemical properties of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate to advance research and development across various scientific disciplines. The compound’s versatility makes it a valuable asset in the ongoing quest for innovation and discovery in science .
Safety and Hazards
The safety information available indicates that “tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively. Precautionary statements include measures to take in case of exposure or if specific situations occur .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVXPWQROCCVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571808 |
Source


|
| Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate | |
CAS RN |
159603-47-1 |
Source


|
| Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)

![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)



![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)





![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)
